(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bridged bicyclic morpholine compound. This class of compounds exhibits interesting properties for applications in medicinal chemistry due to their potential to modulate physicochemical and pharmacokinetic properties of drug candidates []. Furthermore, they are structurally novel and can introduce intellectual property into drug development []. This particular compound is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system [].
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate consists of a 2-oxa-5-azabicyclo[2.2.1]heptane ring system. This bicyclic structure is characterized by a bridged oxygen atom between the 2nd and 5th positions of the ring, and a nitrogen atom at the 5th position [, , ]. The hemioxalate moiety is attached to the nitrogen atom. The (1S,4S) configuration indicates the stereochemistry of the substituents on the bicyclic ring system []. Detailed NMR spectral analysis of similar bicyclic compounds is discussed in [] and [].
The compound is derived from 2-oxa-5-azabicyclo[2.2.1]heptane, which serves as a precursor in various synthetic pathways. Its classification aligns it with compounds that exhibit significant structural complexity, making it of interest for various chemical investigations and applications in drug development and synthesis.
The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves several steps:
Technical parameters such as temperature, pressure, and reaction time are critical during these steps to ensure high yield and purity of the final product.
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate participates in several chemical reactions:
These reactions are essential for exploring its potential applications in synthesizing novel pharmaceutical agents or other functional materials.
The mechanism of action for (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is primarily studied within the context of medicinal chemistry:
The physical and chemical properties of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 288.3 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Flash Point | Not specified |
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications.
(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate has several scientific applications:
The stereoselective construction of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core demands precise chiral control. Two dominant strategies have emerged: chiral pool exploitation and asymmetric catalysis. In chiral pool approaches, enantiomerically pure precursors like L-tartaric acid or L-proline undergo ring-closing reactions, leveraging inherent stereocenters to direct the bicyclization. For example, intramolecular Mitsunobu reactions of chiral diols yield the bridged ether-amine scaffold with >99% ee [7]. Alternatively, catalytic asymmetric methods utilize copper-bisoxazoline complexes to facilitate Diels-Alder cycloadditions between furan and chiral enamines, achieving ee values of 90–95% at sub-zero temperatures [8]. A critical advancement involves dynamic kinetic resolution during hemiaminal formation, where a palladium-sparteine catalyst simultaneously controls stereochemistry at both bridgehead carbons (C1 and C4), suppressing endo/exo isomerism [7]. Post-cyclization, the free base is liberated via basic hydrolysis, with the (1S,4S) configuration confirmed by X-ray crystallography of intermediates [5].
Table 1: Enantioselective Synthesis Methods
Strategy | Key Reagent/Catalyst | ee (%) | Yield (%) | Stereocontrol Mechanism |
---|---|---|---|---|
Chiral Pool (L-tartrate) | DEAD, PPh₃ (Mitsunobu) | >99 | 75 | Substrate-directed cyclization |
Asymmetric Diels-Alder | Cu(II)-Box Complex | 92 | 68 | π-Facial selectivity |
Dynamic Kinetic Resolution | Pd(OAc)₂-Sparteine | 98 | 81 | Racemization/selective bond formation |
Hemioxalate salt formation stabilizes the hygroscopic (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane free base and enhances crystallinity. The process involves a stoichiometric-controlled reaction between the bicyclic amine and oxalic acid in a 2:1 molar ratio. Solvent selection critically impacts crystal morphology and purity. Mixed-solvent systems (e.g., ethanol-water 4:1 v/v) produce needles with superior flow properties, while acetone yields dense prisms but risks solvate formation [5] [6]. Key parameters include:
Table 2: Crystallization Optimization Parameters
Condition | Value/Range | Impact on Product | Purity (%) |
---|---|---|---|
Solvent System | EtOH:H₂O (4:1) | Needle-shaped crystals; low solvent retention | 99.5 |
Cooling Rate | 5°C/hour | Uniform crystal growth; reduced agglomeration | 99.2 |
Seeding Temperature | 40°C | Polymorph control (Form I); prevents oiling-out | 99.7 |
Anti-solvent | MTBE | Lowers oxalate impurity; enhances yield | 99.8 |
The bridgehead nitrogen (N5) and adjacent carbons (C1/C4) in the bicyclic scaffold enable regioselective derivatization while preserving stereochemistry. Key transformations include:
Table 3: Bridgehead Functionalization Reactions
Reaction Type | Reagents/Conditions | Regioselectivity | d.r./ee (%) | Application Example |
---|---|---|---|---|
N-Alkylation | MeI, THF, −78°C, 2h | N5-exclusive | >99 ee | Quaternary ammonium catalysts |
C–H Arylation | Pd(OAc)₂, Ag₂CO₃, 8-AQ, 80°C | C7 (exo) | 20:1 d.r. | Biaryl-pharmacophore synthesis |
N-Oxide Cycloaddition | m-CPBA, then PhC≡CH, 50°C | syn-facial | >95 ee | Isoxazoline precursors |
The free base and its hemioxalate salt exhibit sensitivity to atmospheric CO₂ and moisture, necessitating specialized handling. Inert atmosphere processing is mandatory for all purification steps:
Table 4: Purification Techniques for Air-Sensitive Derivatives
Technique | Key Parameters | Purity Outcome (%) | Stability (24 months) |
---|---|---|---|
Deactivated Chromatography | 5% TEA-silica; N₂-sparged eluents | 99.2 | 95% at −20°C (argon) |
Cryogenic Lyophilization | −80°C freezing; 0.05 mBar | 99.5 | 98% at −20°C (vacuum) |
Schlenk Recrystallization | Hot filtration under N₂ | 99.7 | 97% at −20°C (N₂) |
Solid-phase synthesis enables rapid diversification of the bicyclic scaffold for high-throughput screening. Two linker strategies dominate:
Table 5: Solid-Phase Synthesis Strategies
Linker Chemistry | Loading (mmol/g) | Cleavage Conditions | Diversification | Purity (Avg. %) |
---|---|---|---|---|
Rink Amide | 0.8 | 95% TFA, 0.5h | Acylation, alkylation | 90 |
Oxazoline Ester | 0.5 | 0.1 M NaOH, 2h | Reductive amination | 88 |
Wang Oxalate | 0.3 | 1% TFA/DCM, 5min | Suzuki coupling | 82 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8